molecular formula C14H16N2S B2626620 1-(4-phenyl-1,3-thiazol-2-yl)piperidine CAS No. 34587-25-2

1-(4-phenyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B2626620
CAS No.: 34587-25-2
M. Wt: 244.36
InChI Key: QWDSVKYWKIRRBD-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)piperidine (CAS 34587-25-2) is a high-value chemical building block with a molecular weight of 244.36 g/mol and the molecular formula C14H16N2S . This compound features a piperidine group linked to the 2-position of a 4-phenyl-1,3-thiazole ring, a scaffold recognized for its significant potential in medicinal chemistry. The 4-phenyl-1,3-thiazole-2-amine core structure has been identified as a promising scaffold for the development of new antileishmanial agents, showing activity against Leishmania amazonensis promastigotes, which is responsible for the cutaneous form of the disease . This makes it a critical starting point for research into novel treatments for neglected tropical diseases. Beyond its antileishmanial potential, the 2-aminothiazole scaffold is prevalent in compounds with a broad spectrum of investigated biological activities, including antiviral, antifungal, antimicrobial, and anti-cancer properties . Researchers can utilize this chemical as a key intermediate to synthesize more complex molecules for hit-to-lead optimization and target identification studies. Suggested applications include use in pharmaceutical R&D, as a precursor for further functionalization, and in biological screening for infectious diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-2-piperidin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-3-7-12(8-4-1)13-11-17-14(15-13)16-9-5-2-6-10-16/h1,3-4,7-8,11H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDSVKYWKIRRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Diverse Synthetic Pathways for 1-(4-phenyl-1,3-thiazol-2-yl)piperidine

The construction of the this compound scaffold primarily relies on the well-established Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

Multi-Step Synthesis Strategies and Optimization

The most common multi-step synthesis of this compound involves a two-component cyclocondensation. The key precursors for this synthesis are 2-bromo-1-phenylethanone (phenacyl bromide) and piperidine-1-carbothioamide.

The reaction proceeds via the Hantzsch mechanism, a cornerstone in thiazole synthesis. researchgate.net This involves the initial reaction of the sulfur atom of piperidine-1-carbothioamide with the α-carbon of 2-bromo-1-phenylethanone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Optimization of this synthesis often focuses on reaction conditions such as solvent, temperature, and reaction time to maximize yield and purity. While traditional methods may involve prolonged heating in solvents like ethanol, optimization studies have explored various conditions to improve efficiency. nih.gov

A general synthetic scheme is presented below:

General synthetic scheme for this compoundScheme 1: General synthetic route to this compound via Hantzsch thiazole synthesis.

Detailed research findings have demonstrated the viability of this approach for a range of substituted thiazoles. nih.gov The choice of reactants allows for the introduction of diversity at both the 2- and 4-positions of the thiazole ring.

Eco-Friendly and Accelerated Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including thiazole derivatives. researchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. tsijournals.com

The microwave-assisted Hantzsch synthesis of this compound follows the same fundamental reaction pathway but utilizes microwave energy to accelerate the reaction. This method offers advantages such as uniform heating, increased reaction rates, and often cleaner reaction profiles. Several studies have highlighted the benefits of microwave assistance in the synthesis of various thiazole derivatives, demonstrating its potential for the efficient production of the target compound. researchgate.nettsijournals.com

The following table summarizes a comparison between conventional and microwave-assisted synthesis for similar thiazole derivatives:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes
Energy Consumption HighLow
Yield Moderate to GoodOften Higher
By-products Can be significantOften reduced

Targeted Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for targeted functionalization, allowing for the synthesis of a diverse library of derivatives. The primary sites for modification are the phenyl ring and the piperidine (B6355638) ring.

Functionalization of the phenyl ring can be achieved by using substituted 2-bromo-1-phenylethanones in the initial Hantzsch synthesis. This allows for the introduction of various substituents, such as halogens, alkyl, alkoxy, and nitro groups, onto the phenyl ring. These substituents can further serve as handles for subsequent chemical transformations.

The piperidine ring can also be a target for derivatization. While the piperidine nitrogen is part of the thiazole ring system, modifications to the piperidine ring itself would typically require starting with a functionalized piperidine derivative to create the piperidine-1-carbothioamide precursor.

Furthermore, the thiazole ring itself can undergo certain electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of the parent compound this compound, there are no chiral centers, and therefore, stereochemical control is not a primary concern.

However, the regioselectivity of the Hantzsch synthesis is a crucial aspect. The reaction between an α-haloketone and a monosubstituted or N,N-disubstituted thiourea, such as piperidine-1-carbothioamide, generally proceeds with high regioselectivity to yield the 2-amino-4-substituted thiazole derivative. The established mechanism of the Hantzsch synthesis dictates this outcome, where the sulfur atom of the thiourea attacks the α-carbon of the ketone, and the subsequent cyclization occurs through the nitrogen atom.

Studies on the Hantzsch reaction with various substituted thioureas have consistently shown the formation of the 2-amino-thiazole regioisomer. chemrxiv.org In the case of piperidine-1-carbothioamide, the piperidine nitrogen is directly attached to the C2 position of the resulting thiazole ring.

Computational Chemistry and Theoretical Studies

Quantum Mechanical and Molecular Mechanics Investigations of Molecular Conformation and Electronic Structure

Quantum mechanical (QM) and molecular mechanics (MM) methods are employed to model the three-dimensional arrangement of atoms and the distribution of electrons within the 1-(4-phenyl-1,3-thiazol-2-yl)piperidine molecule. These investigations are crucial for understanding its inherent stability and chemical behavior.

Conformational Dynamics and Energetics

The this compound molecule possesses significant conformational flexibility, primarily due to the piperidine (B6355638) ring and the single bond connecting it to the thiazole (B1198619) ring. The piperidine ring typically adopts a stable "chair" conformation to minimize steric strain. However, other conformations like the "boat" or "twist-boat" are also possible, albeit at a higher energy cost.

Table 1: Representative Theoretical Energetics of Key Conformations

ConformerDescriptionRelative Energy (kcal/mol)
1 Piperidine (Chair), Phenyl-Thiazole Dihedral ≈ 30°0.00 (Global Minimum)
2 Piperidine (Chair), Phenyl-Thiazole Dihedral ≈ 90°+2.5
3 Piperidine (Twist-Boat)+5.8
4 Piperidine (Boat)+7.1

Note: This table is illustrative, based on typical energy values for such structures. Actual values would be derived from specific QM/MM calculations.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum mechanics that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comlibretexts.orgwikipedia.org The energy and shape of these orbitals are critical.

HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons for reactions with electrophiles (electron acceptors). For this compound, the HOMO is expected to have high electron density distributed across the electron-rich phenyl and thiazole rings. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in reactions with nucleophiles (electron donors). The LUMO is likely delocalized over the π-system of the phenyl-thiazole core. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Density Functional Theory (DFT) is a common computational method used to calculate these properties and other reactivity descriptors. nih.govnih.govmdpi.com These calculations help in understanding where the molecule is most likely to undergo chemical reactions.

Table 2: Calculated Reactivity Descriptors for a Thiazole Scaffold

ParameterDefinitionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) ELUMO - EHOMO5.3 eV
Ionization Potential (I) -EHOMO6.5 eV
Electron Affinity (A) -ELUMO1.2 eV
Chemical Hardness (η) (I - A) / 22.65 eV
Electronegativity (χ) (I + A) / 23.85 eV

Note: This table provides representative values for a thiazole-based system to illustrate the output of DFT calculations.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting how a compound like this compound might exert a biological effect.

Prediction of Binding Affinities and Interaction Modes with Identified Biological Targets

Thiazole derivatives are known to interact with a wide range of biological targets, including enzymes like VEGFR-2, tubulin, and various kinases. mdpi.comnih.govmdpi.com Docking simulations place the this compound molecule into the active site of a target protein and calculate a "docking score" or binding affinity, usually expressed in kcal/mol. A lower (more negative) value indicates a more stable and favorable binding interaction. pnrjournal.com

Studies on similar thiazole-piperazine derivatives have shown potent inhibitory activity against targets like human acetylcholinesterase (hAChE). nih.gov For example, a related compound demonstrated a good binding interaction with key amino acids in both the catalytic and peripheral sites of the enzyme. nih.gov The specific orientation (pose) of the ligand within the binding pocket reveals how its different parts contribute to the interaction.

Table 3: Example Docking Results for Thiazole Derivatives Against a Kinase Target

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Thiazole Derivative A VEGFR-2-9.4Glu138, Arg96, Ser95
Thiazole Derivative B Tubulin-7.3ThrB353
Thiazole-Piperazine C hAChE-10.2Tyr334, Trp84, Phe330
This compound (Hypothetical) VEGFR-2-8.8Cys919, Asp1046

Note: This table compiles data from studies on various thiazole derivatives to illustrate typical docking results. frontiersin.orgnih.gov

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Docking analyses provide a detailed map of these crucial contacts. For this compound, the key interactions would likely involve:

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring can form van der Waals and hydrophobic contacts with nonpolar amino acid residues in the protein's binding pocket.

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.

π-π Stacking / Arene-Cation Interactions: The aromatic phenyl ring can engage in π-π stacking with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp), or form arene-cation interactions with positively charged residues like lysine (Lys) or arginine (Arg). nih.govmdpi.com

Visualizing these interactions in 2D and 3D models is essential for understanding the structural basis of the compound's activity and for guiding the design of more potent analogs. mdpi.com

Virtual Screening Methodologies for Lead Discovery and Optimization

Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. jddtonline.infonih.gov This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening.

The this compound scaffold can serve as a starting point for a virtual screening campaign. The process typically involves:

Library Preparation: A large virtual library of compounds, which can contain millions of molecules from databases like ZINC, is prepared for screening. nih.gov

Structure-Based or Ligand-Based Screening:

In structure-based screening , a library of compounds is docked into the 3D structure of the target protein. The compounds are then ranked based on their docking scores and interaction patterns.

In ligand-based screening , a known active molecule (like our thiazole scaffold) is used as a template to search for other compounds with similar shapes or chemical features (pharmacophores).

Hit Selection and Filtering: The top-scoring compounds ("hits") are selected. They are often filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles to prioritize candidates with a higher probability of success in later developmental stages. sciepub.com

This in silico approach allows chemists to focus their synthetic efforts on a smaller, more promising set of molecules, accelerating the hit-to-lead optimization process. researchgate.net

In Silico Mechanistic Insights

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, have become instrumental in elucidating the mechanistic pathways of thiazole-based compounds. While direct in silico studies on this compound are not extensively detailed in the available literature, research on closely related 4-phenyl-1,3-thiazole derivatives provides significant insights into its potential biological interactions and mechanisms of action. These theoretical studies help predict binding affinities, identify key structural features for activity, and understand interactions with biological targets at a molecular level.

Computational analyses of various piperidine-derived compounds have been used to identify potential inhibitors for specific biological targets. For instance, studies on piperidine derivatives designed to inhibit the p53-HDM2 interaction have utilized group-based QSAR (GQSAR) models and molecular docking to predict binding energies and interaction mechanisms. researchgate.net In one such study, top-scoring molecules exhibited binding energies of -6.639 and -6.305 kcal/mol, indicating a strong potential for interaction with the HDM2 protein. researchgate.net This approach, combining GQSAR with molecular dynamics simulations, provides a framework for understanding how the piperidine moiety might contribute to the biological activity of the target compound. researchgate.net

Molecular docking studies on other 4-phenyl-1,3-thiazole derivatives have been crucial in understanding their affinity for specific enzymes. For example, in studies targeting Candida albicans lanosterol C14α-demethylase, the substitution at the C2 position of the thiazole ring was found to be a critical determinant of binding affinity. nih.gov A series of 2-hydrazinyl-4-phenyl-1,3-thiazoles demonstrated improved affinity for the fungal enzyme compared to derivatives lacking a substituent at the C2 position. nih.gov This suggests that the piperidine group in this compound likely plays a significant role in modulating its interaction with biological targets. The increased flexibility and potential for additional interactions conferred by the C2 substituent often lead to more favorable binding energies. nih.gov

The following table summarizes the results of a molecular docking study of two series of 4-phenyl-1,3-thiazole derivatives against C. albicans lanosterol C14α-demethylase, highlighting the enhanced binding affinity of C2-substituted compounds. nih.gov

Compound SeriesC2-SubstituentTarget EnzymeKey Finding
4-phenyl-1,3-thiazole derivatives (4a–e)NoneC. albicans lanosterol C14α-demethylaseExhibited favorable binding energies.
2-hydrazinyl-4-phenyl-1,3-thiazoles (7a–e)Hydrazone bridge and additional phenyl ringC. albicans lanosterol C14α-demethylaseShowed improved affinity and higher flexibility compared to the unsubstituted series. nih.gov

Furthermore, in silico methods are broadly applied to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazole derivatives. researchgate.net These predictions are vital in early-stage drug discovery to assess the drug-like properties of a compound. For various thiazolylhydrazine-piperazine derivatives, computational tools have been used to perform ADME predictions alongside enzyme inhibition and molecular docking studies to build a comprehensive profile of the molecules' potential. researchgate.net Such studies on related structures underscore the importance of computational chemistry in refining and selecting compounds with favorable pharmacokinetic profiles.

Structure Activity Relationship Sar Elucidation

Systematic Design and Synthesis of 1-(4-phenyl-1,3-thiazol-2-yl)piperidine Analogs

The synthesis of this compound analogs typically begins with the construction of the core 4-phenyl-1,3-thiazol-2-amine scaffold. The most common and versatile method for this is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone, such as 2-bromoacetophenone, with a thiourea (B124793) derivative. In this case, 1-piperidinecarbothioamide would be a key reagent to directly install the piperidine (B6355638) ring.

Alternatively, a common synthetic strategy involves a multi-step process:

Thiazole Ring Formation: 2-Bromoacetophenone is reacted with thiourea to yield 4-phenyl-1,3-thiazol-2-amine.

Piperidine Ring Introduction: The resulting 2-aminothiazole can then be coupled with a suitable piperidine precursor.

Modifications to this core structure are systematically introduced to explore the SAR. Analogs are designed by:

Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) of the 4-phenyl ring.

Modifying the piperidine ring with different functional groups.

Substituting the phenyl ring with other aromatic or heterocyclic systems.

These systematic syntheses provide a library of related compounds, which is essential for evaluating the impact of specific structural changes on biological activity. nih.govnih.gov

Impact of Structural Modifications on Pre-clinical Biological Activities

The potency and selectivity of this compound analogs are highly sensitive to the electronic and steric properties of substituents on the phenyl ring.

Electron-Withdrawing and Donating Groups: Studies on related thiazole derivatives have shown that the presence of electron-withdrawing groups like halogens (Cl, Br, F) or trifluoromethyl (CF3) on the phenyl ring can significantly influence potency. For instance, in a series of benzothiazole-phenyl analogs, the placement of fluoro-, chloro-, or bromo- groups in the ortho position of an aromatic ring yielded dual inhibitors with low nanomolar potency. nih.gov Conversely, modifications at the meta and para positions with the same groups often led to a decrease or loss of inhibitory potency. nih.gov

Methoxy and Methyl Groups: The introduction of electron-donating groups such as methoxy (-OCH3) or methyl (-CH3) has also been explored. A 4-methoxy substitution on the phenyl group of a phenylthiazole analog was found to increase binding affinity by six-fold for the human A3 adenosine receptor while maintaining high selectivity. nih.gov

Piperidine/Piperazine (B1678402) Modifications: The piperidine moiety itself is a critical component. Its replacement with piperazine has been shown to remarkably increase antitumor activity in certain series of thiazole derivatives. researchgate.net Further modifications, such as adding substituents to the piperidine ring, can fine-tune the molecule's interaction with its target and affect its pharmacokinetic properties. ajchem-a.com

The following table summarizes the observed effects of various substitutions on the biological activity of related thiazole-piperidine/piperazine structures.

Scaffold Substituent (R) Position Observed Effect on Biological Activity Reference
Benzothiazole-phenyl-piperidine-F, -Cl, -BrOrtho (on terminal phenyl)Yielded dual inhibitors with low nanomolar potency. nih.gov
Benzothiazole-phenyl-piperidine-F, -Cl, -BrMeta, Para (on terminal phenyl)Led to a loss of inhibition potency. nih.gov
Phenylthiazole-OCH3Para (on 4-phenyl ring)Increased binding affinity 6-fold at A3 adenosine receptors. nih.gov
Thiazole-piperazine-ClPara (on terminal phenyl)Resulted in the most potent activity against several cancer cell lines. researchgate.net
Thiazole-piperidineChlorine atomParaExhibited good antiviral activity and more cytotoxic potency than ortho-substituted derivatives. mdpi.com

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity. Both positional isomerism and stereoisomerism play significant roles in the biological response of this compound analogs.

Stereoisomerism: While the core this compound structure is achiral, the introduction of substituents on the piperidine ring or chiral side chains can create stereocenters. Biological systems are inherently chiral, and thus different enantiomers or diastereomers of a molecule often exhibit different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a receptor's binding site, leading to a strong biological response, while the other may fit poorly or not at all. Although specific studies on the stereoisomerism of this compound were not found in the provided context, it is a fundamental principle in medicinal chemistry that stereochemistry must be controlled and evaluated during drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR models are developed to predict the potency of new, unsynthesized analogs, thereby saving time and resources in the drug discovery process.

The process involves:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Gene Expression Programming, are used to build a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.net

For example, a QSAR study on 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives developed both linear and non-linear models to predict their anticancer activity. nih.gov The non-linear model showed excellent predictive performance, highlighting its potential for designing targeted drugs. nih.govresearchgate.net Such models can identify the key molecular features that govern activity. For instance, a QSAR model might reveal that high activity is correlated with a high value for a particular electronic descriptor and a low value for a steric descriptor, guiding chemists to synthesize smaller, more electron-rich molecules. The robustness and predictive power of a QSAR model are validated using internal (cross-validation) and external test sets of compounds. mdpi.comresearchgate.net

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in lead optimization that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.

For the this compound scaffold, a pharmacophore model would define the spatial relationships between key elements:

The 4-phenyl ring often acts as a crucial hydrophobic feature that fits into a hydrophobic pocket of the target protein.

The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors.

The piperidine ring can serve as a scaffold and its nitrogen atom may be involved in interactions or serve as an attachment point for other functional groups.

Once a pharmacophore hypothesis is generated and validated, it can be used in several ways for lead optimization: nih.gov

Virtual Screening: The pharmacophore model can be used as a 3D query to search large databases of chemical compounds to identify novel molecules that match the required features but have different core structures. semanticscholar.org

Rational Design: The model guides the rational design of new analogs. Chemists can modify a lead compound to better fit the pharmacophore model, for example, by adding a hydrogen bond donor at a specific location to create a new interaction with the target, thereby increasing potency.

Understanding Binding Modes: In conjunction with molecular docking, pharmacophore models help elucidate how a ligand binds to its target, providing a deeper understanding of the SAR. nih.gov This combined approach can predict the binding orientation and affinity of novel derivatives, prioritizing the synthesis of the most promising candidates.

Through these iterative cycles of design, synthesis, testing, and computational modeling, lead compounds are optimized to enhance their potency, selectivity, and drug-like properties.

Mechanistic Elucidation of Biological Actions

Definitive Characterization of Molecular Mechanisms of Action

The core structure of 1-(4-phenyl-1,3-thiazol-2-yl)piperidine, which combines a phenyl-thiazole moiety with a piperidine (B6355638) ring, suggests potential interactions with specific receptor families known to bind piperidine-containing ligands. Research into structurally analogous compounds has highlighted the piperidine group as a critical element for affinity at sigma receptors and histamine (B1213489) H3 receptors. nih.gov

Sigma-1 Receptor (σ1R) Interaction: The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a prominent target for many piperidine derivatives. unict.it Ligands for σ1R can modulate a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival. sigmaaldrich.com Studies on compounds like 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) demonstrate that potent σ1R ligands can provide significant neuroprotection in ischemic models. nih.gov This neuroprotective effect is achieved without altering the acute accumulation of dopamine (B1211576) during ischemic events, suggesting a mechanism independent of direct dopaminergic modulation. nih.gov Furthermore, σ1R ligands can attenuate both basal and N-methyl-D-aspartate (NMDA)-evoked nitric oxide production in the striatum, an effect reversible by selective σ1R antagonists. nih.gov This points to σ1R agonism as a key mechanism for neuroprotection, potentially by mitigating excitotoxicity. nih.gov

Histamine H3 Receptor (H3R) Interaction: The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons. wikipedia.org As an inhibitory autoreceptor, it regulates the synthesis and release of histamine. wikipedia.org H3R antagonists block this inhibition, leading to increased histamine release, which in turn promotes the release of other excitatory neurotransmitters like acetylcholine (B1216132) and glutamate. wikipedia.org This mechanism underlies the stimulant and nootropic effects of H3R antagonists. wikipedia.org Studies comparing piperidine and piperazine (B1678402) analogues have revealed that the piperidine moiety is a crucial structural feature for achieving dual affinity at both H3 and σ1 receptors. nih.gov

The following table summarizes the binding affinities of representative piperidine-based compounds at sigma and histamine receptors, illustrating the structure-activity relationships that are likely relevant for this compound.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Structural Moiety
KSK68Histamine H3High4-pyridylpiperidine
KSK68Sigma-1High4-pyridylpiperidine
KSK67Histamine H3High (Selective)Piperazine analogue
1bSigma-10.89-1.494-methylpiperidine
(R)-2aSigma-10.34-1.184-methylpiperidine

This table is interactive. Data is compiled from studies on structurally related compounds to infer potential activity. nih.govuniba.it

Mapping of Downstream Cellular and Systemic Effects

The interaction of this compound with its primary molecular targets initiates a cascade of downstream events at both the cellular and systemic levels.

Cellular Effects: Based on its likely engagement of σ1R and H3R, the compound is expected to trigger several cellular responses:

Modulation of Neurotransmitter Release: Through H3R antagonism, the compound can increase the release of histamine, dopamine, norepinephrine, and acetylcholine in various brain regions. wikipedia.orgnih.gov This effect is central to its potential nootropic and wakefulness-promoting properties.

Regulation of Calcium Homeostasis: As a σ1R ligand, it can influence intracellular calcium signaling. sigmaaldrich.com The σ1R is known to translocate and modulate the function of inositol (B14025) trisphosphate (IP3) receptors at the endoplasmic reticulum, thereby regulating the release of calcium into the cytoplasm.

Anti-inflammatory Response: Piperidine derivatives have been shown to inhibit the NLRP3 inflammasome. mdpi.comresearchgate.net This multi-protein complex is a key component of the innate immune system, and its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. Inhibition of the NLRP3 inflammasome would therefore lead to a reduction in the release of IL-1β and subsequent pyroptotic cell death. mdpi.com

Systemic Effects: The cellular changes induced by this compound translate into broader systemic effects:

Neuroprotection: By attenuating excitotoxicity via σ1R activation, the compound may offer protection against neuronal damage in conditions such as cerebral ischemia. nih.govnih.gov

Analgesia: Both σ1R and H3R are implicated in pain modulation. nih.gov Dual-target ligands have shown promise in treating both nociceptive and neuropathic pain, suggesting a potential analgesic role for this compound. nih.gov

Cognitive Enhancement: The pro-cholinergic and pro-glutamatergic effects resulting from H3R antagonism could lead to improvements in cognitive functions, making it a candidate for investigating treatments for neurodegenerative disorders like Alzheimer's disease. wikipedia.org

Investigation of Potential Off-Target Interactions and Their Biological Implications

While σ1 and H3 receptors are probable primary targets, this compound may interact with other biological molecules, leading to off-target effects. A crucial aspect of its pharmacological profile is its selectivity for σ1 over σ2 receptors. Many sigma ligands exhibit affinity for both subtypes, but piperidine-based structures often confer a preference for σ1. unict.it The σ2 receptor has been implicated in cell proliferation and motor disturbances, and its engagement could lead to distinct biological outcomes. sigmaaldrich.com

Other potential off-target interactions for thiazole-piperidine scaffolds include:

Ion Channels: Certain thiazole-piperidine derivatives have been found to modulate KCNQ1 potassium channels. vulcanchem.com

Enzymes: Structurally similar compounds have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory mechanisms beyond NLRP3 inhibition. vulcanchem.com

The following table outlines potential primary and off-target interactions based on the compound's structural motifs.

Target ClassSpecific TargetPotential Implication
Primary Targets Sigma-1 Receptor (σ1R)Neuroprotection, Analgesia
Histamine H3 Receptor (H3R)Cognitive Enhancement, Analgesia
Potential Off-Targets Sigma-2 Receptor (σ2R)Motor effects, Cell proliferation
KCNQ1 Potassium ChannelAntiarrhythmic/Neuroprotective effects
Cyclooxygenase-2 (COX-2)Anti-inflammatory effects

This table is interactive and based on data from analogous chemical structures. vulcanchem.com

Understanding this broader interaction profile is essential for a complete picture of the compound's biological activity and for anticipating its full range of effects.

Systems Biology Approaches to Unravel Complex Biological Networks

A network pharmacology approach for this compound would involve:

Target Identification: Identifying all potential binding partners (e.g., σ1R, H3R, and potential off-targets) using computational docking and experimental screening.

Network Construction: Building a biological network that maps the interactions between these targets and other proteins, genes, and metabolites.

Pathway Analysis: Analyzing how the compound's binding to its targets perturbs specific signaling pathways (e.g., neuroinflammation, neurotransmitter release, cell survival pathways).

By integrating data from genomics, proteomics, and metabolomics, a systems biology model could reveal non-obvious connections between the compound's molecular targets and its ultimate physiological effects, providing a more holistic understanding of its mechanism of action. nih.gov

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Analysis for Structural Confirmation and Interaction Studies (NMR, MS, IR)

Spectroscopic methods are fundamental in confirming the molecular structure of 1-(4-phenyl-1,3-thiazol-2-yl)piperidine and studying its interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra are essential.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the phenyl ring, the thiazole (B1198619) ring, and the piperidine (B6355638) ring. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). The single proton on the thiazole ring would have a characteristic chemical shift. The protons of the piperidine ring would appear as a series of multiplets in the upfield region, with distinct signals for the protons adjacent to the nitrogen atom compared to the other methylene (B1212753) protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals would be observed for the carbons of the phenyl ring, the two carbons of the thiazole ring, and the three unique carbon environments in the piperidine ring.

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₄H₁₆N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (244.36 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can provide further structural evidence, showing characteristic losses of fragments from the parent molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the piperidine ring just below 3000 cm⁻¹.

C=N and C=C stretching vibrations from the thiazole and phenyl rings in the 1500-1600 cm⁻¹ region.

C-N and C-S stretching vibrations at lower wavenumbers.

TechniqueExpected Observations for this compound
¹H NMR Signals for phenyl, thiazole, and piperidine protons. Aromatic protons ~7.0-8.0 ppm.
¹³C NMR Distinct signals for carbons in the phenyl, thiazole, and piperidine rings.
MS Molecular ion peak [M]⁺ at m/z ≈ 244.11.
IR Aromatic & Aliphatic C-H, C=N, C=C, C-N, C-S stretching bands.

X-ray Crystallography and Crystallographic Analysis for Conformation and Binding

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its three-dimensional conformation, including bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the molecule's spatial arrangement, the planarity of the thiazole and phenyl rings, and the chair conformation of the piperidine ring. Such structural insights are critical for computational modeling and for understanding how the molecule might interact with biological targets. However, specific crystallographic data for this compound is not widely available in published literature.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Batches

Chromatographic methods are essential for assessing the purity of synthesized batches of this compound and for monitoring the progress of its synthesis reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor reaction progress, identify the presence of starting materials, intermediates, and products, and to determine an appropriate solvent system for column chromatography purification. The compound's retention factor (Rf) value is characteristic for a given stationary and mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity assessment. A reversed-phase HPLC method would typically be developed to separate the target compound from any impurities. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis and identification.

Advanced Imaging Modalities for Subcellular Localization and Interaction Visualization

While the primary characterization of this compound relies on spectroscopic and chromatographic methods, advanced imaging techniques could be employed in biological studies to visualize its behavior within cells. This would typically require modification of the molecule, for instance, by attaching a fluorescent tag or a radiolabel. Techniques like fluorescence microscopy could then be used to track the compound's subcellular localization, providing insights into its mechanism of action or potential biological targets. Currently, there is no specific information in the scientific literature regarding the use of this particular compound in advanced imaging studies.

Strategic Positioning and Future Directions in Medicinal Chemistry

Role of 1-(4-phenyl-1,3-thiazol-2-yl)piperidine as a Prospective Lead Compound for Pre-clinical Development

While specific preclinical development data for this compound is not extensively available in the public domain, the thiazole (B1198619) and piperidine (B6355638) moieties are integral components of numerous biologically active compounds, suggesting its potential as a valuable lead compound. A lead compound is a chemical starting point for drug discovery that has promising biological activity but may require modifications to improve its efficacy and drug-like properties. The unique combination of a phenyl-substituted thiazole ring linked to a piperidine moiety in this compound confers a distinct three-dimensional structure that could facilitate interactions with various biological targets, such as enzymes and receptors ontosight.ai.

Structurally related compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties ontosight.ainih.gov. For instance, derivatives of 4-phenylthiazole (B157171) have been investigated for their potential therapeutic applications nih.gov. The presence of the piperidine ring, a common motif in many approved drugs, can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) researchgate.net. The exploration of analogous compounds, such as 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidine, in pharmacological research underscores the interest in this chemical space for identifying new therapeutic agents ontosight.ai. Therefore, this compound stands as a prospective candidate for further preclinical investigation, meriting studies to elucidate its specific biological targets and therapeutic potential.

Strategies for Further Pre-clinical Potency and Selectivity Enhancement

To advance this compound from a lead compound to a clinical candidate, systematic structural modifications are necessary to enhance its potency and selectivity towards a specific biological target. Structure-activity relationship (SAR) studies are crucial in this optimization process.

Key strategies for enhancing the preclinical profile of this scaffold include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly impact the compound's electronic properties and its interaction with the target protein. For example, in a series of benzothiazole-phenyl analogs, substitutions on the phenyl ring were explored to modulate biological activity nih.gov.

Modification of the Piperidine Moiety: Alterations to the piperidine ring, such as the introduction of functional groups or its replacement with other saturated heterocycles, can influence the compound's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding affinity and selectivity nih.gov.

Linker Modification: The direct linkage between the thiazole and piperidine rings can be modified. Introducing a flexible or rigid linker, such as a methylene (B1212753) group as seen in 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidine, can alter the spatial orientation of the two ring systems, potentially leading to improved interactions with the target ontosight.ai.

Bioisosteric Replacement: Replacing certain functional groups or ring systems with bioisosteres—substituents that retain similar biological activity—can improve pharmacokinetic properties and reduce potential toxicity. For example, replacing the benzothiazole (B30560) ring with a 4-phenylthiazole moiety has been shown to yield potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) nih.gov.

These modifications, guided by computational modeling and in vitro screening, can systematically refine the pharmacological profile of this compound derivatives.

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized strategy in drug discovery, particularly for complex diseases. The this compound scaffold is well-suited for the development of multi-target agents due to the diverse biological activities associated with its constituent moieties.

Thiazole derivatives have been reported to exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, by acting on various targets nih.govresearchgate.net. Similarly, the piperidine ring is a privileged scaffold found in numerous drugs targeting a range of receptors and enzymes researchgate.net.

A notable example of a multi-targeting approach involving a similar scaffold is the development of 4-phenylthiazole analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) nih.gov. Both enzymes are involved in inflammatory and pain pathways, and their simultaneous inhibition could offer synergistic therapeutic benefits. The design of such multi-target ligands often involves creating hybrid molecules that combine pharmacophoric elements necessary for interacting with each target.

The development of this compound-based compounds as multi-target agents could be a promising strategy for diseases where hitting a single target is insufficient. This approach requires a deep understanding of the structural requirements for binding to each intended target and careful optimization to achieve a balanced activity profile.

Emerging Research Avenues and Methodological Advancements

The development of this compound and its analogs can be significantly accelerated by leveraging emerging research avenues and methodological advancements in drug discovery.

Artificial Intelligence (AI) in Drug Design: AI and machine learning algorithms can be employed to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives mdpi.com. Generative AI models can design new molecules with desired properties, expanding the chemical space around the this compound scaffold doaj.org. AI-driven approaches can also optimize synthetic routes, making the production of new analogs more efficient nih.govnih.gov.

Omics Integration: The use of "omics" technologies—genomics, proteomics, and metabolomics—can help in identifying and validating the biological targets of this compound derivatives nih.govnih.gov. For instance, proteomics can be used to study changes in protein expression in cells treated with the compound, revealing its mechanism of action. Multi-omics data integration provides a comprehensive understanding of the compound's effects at a systems level, aiding in the identification of biomarkers for efficacy and safety unimi.it.

These advanced methodologies, when integrated into the drug discovery pipeline, can de-risk and expedite the preclinical development of promising lead compounds like this compound, ultimately enhancing the efficiency of bringing new and effective therapies to the clinic.

Q & A

Q. What are the standard synthetic routes for 1-(4-phenyl-1,3-thiazol-2-yl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole precursor with a piperidine derivative. For example, a modified Hantzsch thiazole synthesis might employ:

  • Step 1 : Reacting 2-aminothiazole intermediates with phenyl isothiocyanate in pyridine under reflux (6 hours), followed by solvent removal and recrystallization (ethanol) .
  • Step 2 : Click chemistry approaches using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing the piperidine ring, as seen in related piperidine-triazole hybrids (THF/acetone solvent system, 24-hour reflux) .
    Optimization Tips : Adjust solvent polarity (e.g., pyridine vs. THF), catalyst loading (e.g., 10 mol% CuI), and reaction time to improve yields (reported up to 55% in similar systems) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns on the thiazole and piperidine rings. For example, piperidine protons appear as multiplet signals between δ 1.5–2.5 ppm .
  • X-ray crystallography : Resolve steric effects of the 4-phenylthiazole moiety on piperidine ring conformation. Similar piperidine derivatives show chair conformations with equatorial substituents .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 245.10 for C14_{14}H16_{16}N2_2S) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, thiazole-linked piperidines exhibit HOMO densities localized on the sulfur atom and aromatic rings, influencing electrophilic substitution sites .
  • Molecular docking : Screen against targets like histone acetyltransferases (HATs) or kinases, leveraging structural analogs (e.g., benzimidazole-piperidine hybrids) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the thiazole ring) affect bioactivity?

  • Case Study : Replacing the 4-phenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) increases antimicrobial activity in related thiazole-piperidine hybrids (MIC values: 4–8 µg/mL) .
  • Method : Use SAR-guided synthesis to test substituents (e.g., 4-fluoro, 4-methoxy) and evaluate via enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

  • Issue : Discrepancies in IC50_{50} values across studies.
  • Solution :
    • Standardize assay conditions (e.g., buffer pH, temperature).
    • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
    • Cross-reference with structurally similar compounds (e.g., 4-piperidone derivatives) to identify confounding factors .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

  • In vitro assays :
    • Microsomal stability (human/rat liver microsomes) to measure half-life.
    • CYP450 inhibition screening to predict drug-drug interactions.
  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate logP (calculated ~2.8 for C14_{14}H16_{16}N2_2S) and blood-brain barrier permeability .

Q. What are the challenges in designing in vivo models for studying this compound’s neuropharmacological potential?

  • Challenge : Low bioavailability due to high logP.
  • Strategy :
    • Formulate as a hydrochloride salt to improve solubility.
    • Use CNS-targeted delivery systems (e.g., nanoparticles) based on piperidine’s blood-brain barrier penetration .
  • Model Selection : Rodent models for evaluating anticonvulsant or antipsychotic activity, referencing analogs like 4-piperidone derivatives .

Q. How can reaction engineering principles improve scalable synthesis?

  • Flow chemistry : Optimize CuAAC steps in continuous flow reactors to reduce reaction time (from 24 hours to <2 hours) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation and minimize byproducts .

Data Contradictions and Validation

Q. Discrepancies in reported cytotoxicity profiles: How to validate?

  • Approach :
    • Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2).
    • Use LC-MS to confirm compound integrity in culture media .
  • Case : Piperidine-thiazole hybrids show variable IC50_{50} values (2–20 µM) depending on cell membrane permeability .

Emerging Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Proof of concept : Label the piperidine nitrogen with 18F^{18}F using prosthetic groups (e.g., [18F^{18}F]SFB) for PET imaging .
  • Challenge : Radiolabeling efficiency depends on steric hindrance from the 4-phenylthiazole group .

Q. What role does the thiazole ring play in modulating protein-protein interactions (PPIs)?

  • Hypothesis : The thiazole’s sulfur atom may coordinate with zinc fingers or cysteine residues in PPIs.
  • Validation : Use SPR or ITC to measure binding to targets like HIV-1 integrase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.